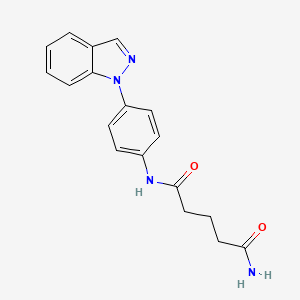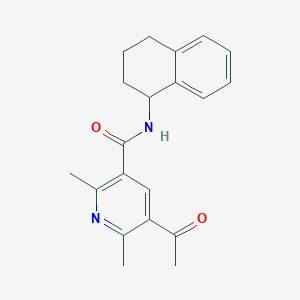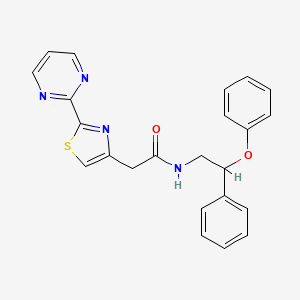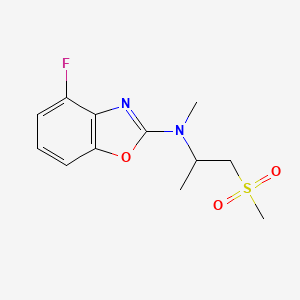![molecular formula C14H9BrN4O3 B7427483 3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B7427483.png)
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol is an organic compound that belongs to the class of azo dyes. This compound is characterized by the presence of an azo group (-N=N-) linking a 2-bromo-4-nitrophenyl group to an indole moiety. Azo dyes are widely used in various industries due to their vivid colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-bromoaniline to form 2-bromo-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 1H-indol-2-ol in an alkaline medium to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of indole-2,3-dione derivatives.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 3-[(2-amino-4-nitrophenyl)diazenyl]-1H-indol-2-ol.
Substitution: 3-[(2-hydroxy-4-nitrophenyl)diazenyl]-1H-indol-2-ol.
Oxidation: Indole-2,3-dione derivatives.
科学的研究の応用
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
作用機序
The mechanism of action of 3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol involves its interaction with biological molecules. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azo group can also participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
- 3-[(2-chloro-4-nitrophenyl)diazenyl]-1H-indol-2-ol
- 3-[(2-fluoro-4-nitrophenyl)diazenyl]-1H-indol-2-ol
- 3-[(2-iodo-4-nitrophenyl)diazenyl]-1H-indol-2-ol
Uniqueness
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions, making this compound a valuable intermediate in organic synthesis.
特性
IUPAC Name |
3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O3/c15-10-7-8(19(21)22)5-6-12(10)17-18-13-9-3-1-2-4-11(9)16-14(13)20/h1-7,16,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQLPYFJMMXKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(difluoromethoxy)phenyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B7427407.png)
![N,N-dimethyl-4-[[2-[(2-methyloxan-4-yl)methylsulfanyl]acetyl]amino]benzamide](/img/structure/B7427424.png)

![2-fluoro-N-[(3-methylsulfonylpyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B7427443.png)
![N-[(3-bromo-5-fluorophenyl)methyl]-N'-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)oxamide](/img/structure/B7427451.png)
![Cyanomethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7427454.png)


![2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-(2-phenoxy-2-phenylethyl)acetamide](/img/structure/B7427477.png)
![2-[2-[(5-Bromopyridin-2-yl)sulfanylmethyl]phenyl]-2-methylpropanenitrile](/img/structure/B7427480.png)
![1-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-3-[3-(2-methylbenzimidazol-1-yl)propyl]urea](/img/structure/B7427481.png)
![2-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-N-(3-methylsulfinylphenyl)-2-oxoacetamide](/img/structure/B7427487.png)


